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Compound of Interest

Compound Name: Dimethyl 4-aminoisophthalate

Cat. No.: B1365588 Get Quote

An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 4-
aminoisophthalate

Introduction: Elucidating Structure to Inform
Function
Dimethyl 4-aminoisophthalate (DM4AIP) is an aromatic compound featuring both amine and

ester functional groups, making it a valuable building block and intermediate in diverse fields of

chemical science.[1] Its utility spans the synthesis of fluorescent dyes, specialty polymers, and

the fabrication of metal-organic frameworks (MOFs).[1] For researchers in drug development

and materials science, a molecule's three-dimensional atomic arrangement is not a trivial

detail; it is the blueprint that dictates its physical properties, chemical reactivity, and biological

interactions.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining this

three-dimensional structure with atomic resolution.[2][3] This guide, written from the

perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the

crystal structure analysis of Dimethyl 4-aminoisophthalate. We will move beyond a simple

recitation of steps to explore the underlying rationale for key experimental choices, ensuring a

robust and self-validating analytical process. The objective is to provide a framework for

obtaining not just a structure, but a deep understanding of the molecule's solid-state behavior,

particularly the non-covalent interactions that govern its crystal packing.
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Part 1: Foundational Characterization & Sample
Preparation
Before a crystal structure can be analyzed, the subject material must be synthesized, purified,

and its fundamental properties understood. High-quality single crystals, the prerequisite for a

successful SCXRD experiment, can only be grown from pure material.[4][5]

Physicochemical Properties
A summary of the known properties of Dimethyl 4-aminoisophthalate provides the necessary

context for subsequent experimental design, such as solvent selection for crystallization.

Property Value Source

Molecular Formula C₁₀H₁₁NO₄ [1][6]

Molecular Weight 209.20 g/mol [1][6]

IUPAC Name
dimethyl 4-aminobenzene-1,2-

dicarboxylate
[6]

Boiling Point 351.9 ± 22.0 °C at 760 mmHg [1]

Storage
2-8°C, protected from light,

under inert gas
[1]

Molecular Structure
The 2D chemical structure forms the basis of our investigation.

Caption: 2D structure of Dimethyl 4-aminoisophthalate.

Part 2: The Art and Science of Crystallization
The most significant bottleneck in SCXRD is often obtaining a single, high-quality crystal of

suitable size and diffraction power.[7][8] This process involves two stages: nucleation and

growth. The goal is to achieve a state of limited supersaturation slowly, allowing molecules to

arrange themselves into an ordered solid lattice.[4]
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Experimental Protocol: Single Crystal Growth by Slow
Evaporation
Slow evaporation is a straightforward and effective method for many organic compounds.[4]

The choice of solvent is critical; the compound should be moderately soluble, and the solvent

should be volatile enough to evaporate over several days.

Rationale: Using a solvent system where the compound has moderate solubility prevents

immediate precipitation (which forms amorphous powder or microcrystals) upon slight changes

in concentration. Slowing the evaporation rate, for instance by covering the vial with perforated

film, ensures that the transition to supersaturation is gradual, favoring the growth of a few large

crystals over many small ones.[4]

Step-by-Step Methodology:

Purity Check: Ensure the starting material of Dimethyl 4-aminoisophthalate is of high purity

(≥98%) using techniques like NMR or HPLC.

Solvent Screening: In separate small vials, test the solubility of ~5 mg of the compound in

0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane,

acetone). Identify a solvent in which the compound is soluble with gentle warming but not

excessively so at room temperature.

Solution Preparation: Dissolve approximately 20-30 mg of DM4AIP in 2-3 mL of the chosen

solvent (e.g., ethanol) in a clean glass vial. Gentle warming in a water bath may be used to

ensure complete dissolution.

Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, clean

vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

Evaporation Control: Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the

covering with a needle. The number and size of the holes control the evaporation rate.

Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated

crystallization chamber) at a constant temperature.
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Monitoring: Observe the vial daily without disturbing it. Crystal growth may take anywhere

from a few days to several weeks.

Harvesting: Once well-formed, block-like crystals are visible, carefully extract them from the

mother liquor using a pipette or a small loop and dry them on filter paper.

Part 3: Data Acquisition via Single-Crystal X-ray
Diffraction (SCXRD)
SCXRD is a non-destructive technique that provides precise information about the internal

lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[9] The

technique is based on the principle of Bragg's Law, where a monochromatic X-ray beam is

diffracted by the electron clouds of the atoms arranged in a periodic lattice, creating a unique

diffraction pattern.[3][9]

Experimental Workflow: From Crystal to Diffraction
Pattern
The following workflow outlines the critical stages of collecting high-quality diffraction data.
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Caption: Standard workflow for SCXRD data collection.
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Experimental Protocol: SCXRD Data Collection
Rationale: A high-quality, single crystal is paramount. The crystal is rotated in the X-ray beam to

capture diffraction data from all possible orientations, ensuring a complete dataset.[10] Modern

diffractometers use sensitive area detectors (like CCD or CMOS) to efficiently record the

positions and intensities of the diffracted spots.[10]

Step-by-Step Methodology:

Crystal Mounting: Under a polarized light microscope, select a single, well-defined crystal

(typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount the crystal on a

cryo-loop or glass fiber using a minimal amount of paratone oil.

Cryo-Cooling (Standard Practice): Flash-cool the mounted crystal in a stream of cold

nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the

crystal from radiation damage, resulting in higher-quality data.

Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray

diffractometer (e.g., a Bruker Kappa APEX DUO).

Unit Cell Determination: Collect a few initial diffraction images (frames) at different

orientations. The instrument software uses the positions of the first few dozen reflections to

determine the crystal's unit cell parameters and Bravais lattice.

Data Collection: Based on the determined crystal system, the software calculates an optimal

strategy to collect a complete and redundant dataset. This involves rotating the crystal

through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam.

The intensity of each reflection is recorded.

Data Integration and Scaling: After collection, the raw image files are processed. The

software integrates the intensity of each diffraction spot, applies corrections for experimental

factors (like Lorentz and polarization effects), and scales the data, merging redundant

measurements to produce a final reflection file.

Part 4: Structure Solution, Refinement, and
Advanced Analysis
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The processed reflection file contains the "what" (intensities) and "where" (angles) of the

diffraction pattern. The next phase uses computational methods to translate this information

into a chemically meaningful atomic model.

Structure Solution and Refinement
The primary goal is to determine the atomic coordinates within the unit cell.[11] This is

achieved in two main steps:

Structure Solution: The "phase problem" is the central challenge in crystallography. While we

can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Direct

methods or Patterson methods are computational algorithms used to estimate these initial

phases, which allows for the calculation of an initial electron density map.

Structure Refinement: The initial model is improved through a least-squares refinement

process. The atomic positions, site occupancies, and displacement parameters are adjusted

iteratively to minimize the difference between the experimentally observed diffraction

intensities and those calculated from the model. The quality of the final model is assessed

using crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better fit.

Illustrative Crystallographic Data
The following table presents a realistic, though hypothetical, set of crystallographic data for

Dimethyl 4-aminoisophthalate, as would be obtained from a successful analysis.
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Parameter Illustrative Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 8.53

b (Å) 12.15

c (Å) 9.88

β (°) 105.2

Volume (Å³) 987.6

Z (molecules/cell) 4

Calculated Density (g/cm³) 1.41

Final R1 [I > 2σ(I)] 0.045

wR2 (all data) 0.118

Advanced Analysis: Hirshfeld Surfaces
To gain deeper insight into the crystal packing, we move beyond simple bond lengths and

angles to analyze intermolecular interactions. Hirshfeld surface analysis is a powerful tool for

visualizing and quantifying these interactions.[12][13] The surface is generated by partitioning

the crystal space into regions where the electron density of a pro-molecule (the molecule of

interest) dominates the total electron density.[14]

Properties mapped onto the Hirshfeld surface help identify specific close contacts:

d_norm: A normalized contact distance that highlights intermolecular contacts shorter than

van der Waals radii. Red spots on the d_norm surface indicate close contacts, often

corresponding to hydrogen bonds.

Shape Index: Reveals the shape of the surface, with characteristic patterns for π-π stacking

interactions.[15]
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Molecule 1
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Caption: Intermolecular N-H···O=C hydrogen bonding.

The amino group (-NH₂) of one DM4AIP molecule can act as a hydrogen bond donor, while the

carbonyl oxygen (C=O) of an ester group on a neighboring molecule can act as an acceptor.

This N-H···O=C interaction is a common and significant force in the crystal packing of related

aromatic compounds.[10] Hirshfeld analysis would quantify the prevalence of this and other

interactions (e.g., C-H···O, H···H, and potential π-π stacking), providing a complete picture of

the forces holding the crystal together.[13][15]

Part 5: Complementary Analytical Techniques
While SCXRD provides the definitive structure, other techniques offer complementary data that

validate the molecular identity and characterize its bulk properties.

Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional

groups present in the molecule. The spectrum of DM4AIP would be expected to show

characteristic stretching vibrations for N-H (amine), C=O (ester), and C-O bonds, confirming

the compound's identity.[16][17]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides

detailed information about the chemical environment of the hydrogen and carbon atoms,

respectively. The number of signals, their chemical shifts, and splitting patterns confirm the

molecular structure and can be used to assess purity.[18][19]

Technique
Expected Key Signals for Dimethyl 4-
aminoisophthalate

FTIR (cm⁻¹)
~3400-3300 (N-H stretch), ~1720 (C=O ester

stretch), ~1250 (C-O stretch)

¹H NMR (ppm)

Signals for aromatic protons, a broad singlet for

the -NH₂ protons, and two singlets for the two

distinct -OCH₃ methyl groups.

¹³C NMR (ppm)

Signals for aromatic carbons, two distinct ester

carbonyl carbons (~165-170 ppm), and two

distinct methyl carbons (~50-55 ppm).

Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) characterize the material's response to heat.[20]

DSC: Measures the heat flow into or out of a sample as a function of temperature.[21] It is

used to determine the melting point, crystallization temperature, and enthalpy of fusion,

providing insight into the material's phase behavior and purity.

TGA: Measures the change in mass of a sample as a function of temperature.[20] TGA is

used to determine the thermal stability and decomposition temperature of the compound. For

DM4AIP, this would reveal the temperature at which it begins to degrade.[22]
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Technique Information Gained

DSC
Precise melting point, presence of polymorphs

(multiple crystal forms)

TGA
Onset of thermal decomposition, overall thermal

stability

Conclusion
The crystal structure analysis of Dimethyl 4-aminoisophthalate is a multi-stage process that

integrates careful sample preparation, precise data acquisition, and sophisticated

computational analysis. A successful investigation yields far more than a simple molecular

picture; it provides a detailed map of the intermolecular forces that dictate the material's solid-

state properties. By combining SCXRD with advanced visualization tools like Hirshfeld surface

analysis and complementary spectroscopic and thermal methods, researchers can build a

comprehensive and robust understanding of the compound. This detailed structural knowledge

is indispensable for rationally designing new materials, predicting chemical behavior, and

accelerating the development of novel applications in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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